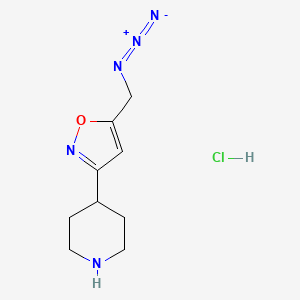

5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride” is a complex organic molecule. It contains an azidomethyl group (-CH2N3), a piperidine ring (a six-membered ring with one nitrogen atom), and an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom). The hydrochloride indicates that it is a salt of hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would be quite complex. It would contain a piperidine ring attached to an oxazole ring via a methylene bridge that also carries an azido group. The presence of the azido group could impart some interesting properties to the molecule, such as reactivity towards certain types of chemical reactions .Chemical Reactions Analysis

The azido group in the molecule is known to participate in a variety of reactions, including click reactions, which are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . The oxazole ring is aromatic and relatively stable but can participate in electrophilic substitution reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the azido group could influence its reactivity, while the hydrochloride salt form could affect its solubility .Scientific Research Applications

Synthesis and Chemical Properties

Research has explored the synthesis and properties of oxazole derivatives, demonstrating their relevance in chemical synthesis. For example, the treatment of N-(2,2,2-trichloro-1-tosylethyl)dichloroacetamide with excess dimethylamine, piperidine, or morpholine yields substituted aminals of the oxazole series, showcasing the chemical versatility and potential of oxazole derivatives in synthesizing novel compounds with varying functional groups (R. N. Vyzhdak et al., 2005). Similarly, the synthesis of 1-Isocyanomethyl azoles demonstrates the capacity to create structurally diverse compounds from azoles, which are pivotal in medicinal chemistry due to their biological activities (H. Saikachi et al., 1983).

Biological Activities

The exploration of biological activities of oxazole derivatives and related compounds is a significant aspect of scientific research. Compounds with oxazole and piperidine structures have been synthesized and found to exhibit strong antimicrobial activity, indicating their potential as novel antimicrobial agents. This includes studies on new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, which showed promising antimicrobial effects (K. Krolenko et al., 2016). Such findings underscore the importance of these compounds in developing new antimicrobial agents.

Medicinal Chemistry Applications

Oxazole derivatives are also explored for their potential in medicinal chemistry. The assembly of structurally diverse small and simple 5-aminomethylene derivatives of 2,4-thiazolidinediones, using drug-like molecules bearing a 2° amine functionality such as piperidine, indicates a targeted approach to enhance biological activities. These compounds were found to have antibacterial activity, with those bearing pyridine or piperazine moieties showing good to excellent antibacterial activity, demonstrating their potential in medicinal applications (S. Mohanty et al., 2015).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O.ClH/c10-14-12-6-8-5-9(13-15-8)7-1-3-11-4-2-7;/h5,7,11H,1-4,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOPBOPCENOPLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=C2)CN=[N+]=[N-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2878622.png)

![3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878624.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2878625.png)

![N-(4-fluorophenyl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2878626.png)

![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol](/img/structure/B2878627.png)

![2,8-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2878628.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2878633.png)

![1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B2878636.png)

![(E)-2-(benzenesulfonyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2878637.png)

![5-Bromo-2-[1-(2-phenoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2878640.png)